molecular formula C20H14N2O2S2 B2781134 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 315696-91-4

4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2781134
CAS No.: 315696-91-4
M. Wt: 378.46
InChI Key: PXOMFMUHDVSNER-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring, a thienopyrimidine core, and a phenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., alkyl halides, aryl halides), bases (e.g., LiH, NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
  • N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives

Uniqueness

What sets 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine apart from similar compounds is its unique combination of the benzodioxin, thienopyrimidine, and phenyl groups. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S2/c1-2-4-13(5-3-1)15-11-25-19-18(15)20(22-12-21-19)26-14-6-7-16-17(10-14)24-9-8-23-16/h1-7,10-12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOMFMUHDVSNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)SC3=NC=NC4=C3C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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